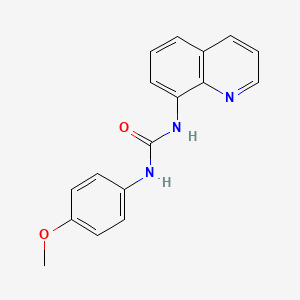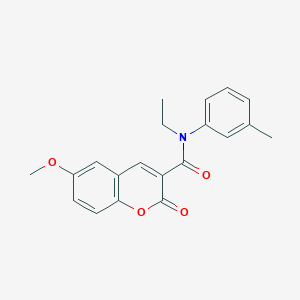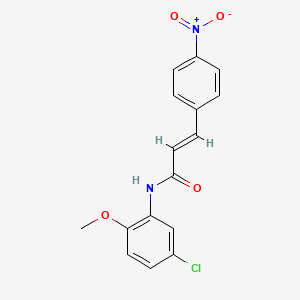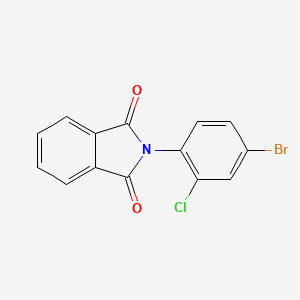
N-(4-methoxyphenyl)-N'-8-quinolinylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N'-8-quinolinylurea, commonly known as MNQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of urea derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The exact mechanism of action of MNQ is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, MNQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. MNQ has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
MNQ has been reported to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. MNQ has also been reported to inhibit the growth of malaria parasites by disrupting the heme detoxification pathway. In addition, MNQ has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the activity of the enzyme enoyl-ACP reductase.
Advantages and Limitations for Lab Experiments
MNQ has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. MNQ is also stable under normal laboratory conditions and has a relatively long shelf life. However, MNQ has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. MNQ is also relatively expensive compared to other compounds used in scientific research.
Future Directions
There are several future directions for the research on MNQ. One potential direction is to study its potential in the treatment of other diseases, such as viral infections and autoimmune disorders. Another direction is to optimize the synthesis method of MNQ to improve its yield and reduce its cost. Furthermore, the mechanism of action of MNQ needs to be further elucidated to understand its therapeutic effects better. Finally, the development of MNQ-based drug delivery systems may enhance its efficacy and reduce its toxicity.
Conclusion:
MNQ is a promising chemical compound with various potential therapeutic applications. Its synthesis method is relatively simple, and it has shown promising results in various scientific research applications. The mechanism of action of MNQ is not fully understood, but it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. MNQ has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on MNQ, including studying its potential in the treatment of other diseases and optimizing its synthesis method.
Synthesis Methods
The synthesis of MNQ involves the reaction of 4-methoxyaniline and 8-hydroxyquinoline-2-carboxaldehyde in the presence of urea and acetic acid. This reaction results in the formation of MNQ as a yellow solid with a melting point of 262-264°C. The yield of MNQ can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Scientific Research Applications
MNQ has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimalarial, and antitubercular activities. MNQ has also been studied for its antibacterial and antifungal properties. In addition, MNQ has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-14-9-7-13(8-10-14)19-17(21)20-15-6-2-4-12-5-3-11-18-16(12)15/h2-11H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIJPZDUXLSZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-quinolin-8-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)


![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)







![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)